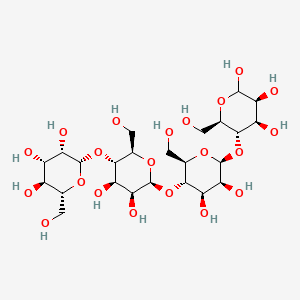
Mannotetraose
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “(2S,3R,4R,5R)-4-(((2S,3S,4R,5S,6R)-5-(((2S,3S,4R,5S,6R)-3,4-Dihydroxy-6-(hydroxymethyl)-5-(((2S,3S,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)tetrahydro-2H-pyran-2-yl)oxy)tetrahydro-2H-pyran-2-yl)oxy)-3,4-dihydroxy-6-(hydroxymethyl)tetrahydro-2H-pyran-2-yl)oxy)-2,3,5,6-tetrahydroxyhexanal” is a complex carbohydrate. It is composed of multiple sugar units linked together, forming a polysaccharide structure. Such compounds are often found in nature and play various roles in biological systems.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of complex carbohydrates like this one typically involves the stepwise addition of monosaccharide units. Protecting groups are used to ensure that reactions occur at specific hydroxyl groups. Common methods include glycosylation reactions, where a glycosyl donor reacts with a glycosyl acceptor in the presence of a catalyst.
Industrial Production Methods
Industrial production of such compounds may involve enzymatic synthesis, where specific enzymes catalyze the formation of glycosidic bonds. This method is often preferred for its specificity and efficiency.
Chemical Reactions Analysis
Types of Reactions
Complex carbohydrates can undergo various chemical reactions, including:
Oxidation: Conversion of hydroxyl groups to carbonyl groups.
Reduction: Conversion of carbonyl groups to hydroxyl groups.
Substitution: Replacement of hydroxyl groups with other functional groups.
Common Reagents and Conditions
Oxidation: Reagents like periodic acid or bromine water.
Reduction: Reagents like sodium borohydride or hydrogen gas with a catalyst.
Substitution: Reagents like acyl chlorides or alkyl halides.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield aldonic acids, while reduction may yield alditols.
Scientific Research Applications
Complex carbohydrates have numerous applications in scientific research:
Chemistry: Used as building blocks for more complex molecules.
Biology: Studied for their roles in cell signaling and recognition.
Medicine: Investigated for their potential as therapeutic agents.
Industry: Used in the production of biofuels, food additives, and pharmaceuticals.
Mechanism of Action
The mechanism of action of complex carbohydrates often involves interactions with specific proteins or receptors. These interactions can trigger various cellular responses, such as signal transduction pathways or immune responses.
Comparison with Similar Compounds
Similar Compounds
Cellulose: A polysaccharide composed of glucose units.
Starch: A polysaccharide composed of amylose and amylopectin.
Glycogen: A polysaccharide used for energy storage in animals.
Uniqueness
The uniqueness of the compound lies in its specific structure and the arrangement of its sugar units. This structure determines its physical and chemical properties, as well as its biological functions.
Properties
CAS No. |
51327-76-5 |
|---|---|
Molecular Formula |
C24H42O21 |
Molecular Weight |
666.6 g/mol |
IUPAC Name |
(2S,3S,4S,5S,6R)-2-[(2R,3S,4R,5S,6S)-6-[(2R,3S,4R,5S,6S)-4,5-dihydroxy-2-(hydroxymethyl)-6-[(2R,3S,4R,5S)-4,5,6-trihydroxy-2-(hydroxymethyl)oxan-3-yl]oxyoxan-3-yl]oxy-4,5-dihydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol |
InChI |
InChI=1S/C24H42O21/c25-1-5-9(29)10(30)15(35)22(40-5)44-19-7(3-27)42-24(17(37)12(19)32)45-20-8(4-28)41-23(16(36)13(20)33)43-18-6(2-26)39-21(38)14(34)11(18)31/h5-38H,1-4H2/t5-,6-,7-,8-,9-,10+,11-,12-,13-,14+,15+,16+,17+,18-,19-,20-,21?,22+,23+,24+/m1/s1 |
InChI Key |
LUEWUZLMQUOBSB-MHJOMNRISA-N |
Isomeric SMILES |
C([C@@H]1[C@H]([C@@H]([C@@H]([C@@H](O1)O[C@@H]2[C@H](O[C@H]([C@H]([C@H]2O)O)O[C@@H]3[C@H](O[C@H]([C@H]([C@H]3O)O)O[C@@H]4[C@H](OC([C@H]([C@H]4O)O)O)CO)CO)CO)O)O)O)O |
Canonical SMILES |
C(C1C(C(C(C(O1)OC2C(OC(C(C2O)O)OC3C(OC(C(C3O)O)OC4C(OC(C(C4O)O)O)CO)CO)CO)O)O)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















